molecular formula C18H19N3O2 B7090635 N-(2,3-dihydro-1,4-benzodioxin-5-ylmethyl)-3,5-diazatricyclo[6.2.1.02,7]undeca-2,4,6-trien-4-amine

N-(2,3-dihydro-1,4-benzodioxin-5-ylmethyl)-3,5-diazatricyclo[6.2.1.02,7]undeca-2,4,6-trien-4-amine

Cat. No.: B7090635
M. Wt: 309.4 g/mol
InChI Key: MRWWEHZPVDJCQE-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-5-ylmethyl)-3,5-diazatricyclo[62102,7]undeca-2,4,6-trien-4-amine is a complex organic compound characterized by its unique structure, which includes a benzodioxin ring and a tricyclic diazatricyclo moiety

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-5-ylmethyl)-3,5-diazatricyclo[6.2.1.02,7]undeca-2,4,6-trien-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2/c1-2-13(17-15(3-1)22-6-7-23-17)9-19-18-20-10-14-11-4-5-12(8-11)16(14)21-18/h1-3,10-12H,4-9H2,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRWWEHZPVDJCQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1C3=CN=C(N=C23)NCC4=C5C(=CC=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-5-ylmethyl)-3,5-diazatricyclo[6.2.1.02,7]undeca-2,4,6-trien-4-amine typically involves multiple steps, starting with the preparation of the benzodioxin ring. One common method involves the reaction of catechol with ethylene glycol in the presence of an acid catalyst to form 2,3-dihydro-1,4-benzodioxin . This intermediate is then subjected to further reactions to introduce the diazatricyclo moiety.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-5-ylmethyl)-3,5-diazatricyclo[6.2.1.02,7]undeca-2,4,6-trien-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2,3-dihydro-1,4-benzodioxin-5-ylmethyl)-3,5-diazatricyclo[6.2.1.02,7]undeca-2,4,6-trien-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-5-ylmethyl)-3,5-diazatricyclo[6.2.1.02,7]undeca-2,4,6-trien-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,3-dihydro-1,4-benzodioxin-5-ylmethyl)-3,5-diazatricyclo[6.2.1.02,7]undeca-2,4,6-trien-4-amine is unique due to its complex tricyclic structure and the presence of both benzodioxin and diazatricyclo moieties. This structural complexity contributes to its diverse chemical reactivity and potential biological activity, distinguishing it from simpler analogs.

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